molecular formula C9H12ClNO B8668289 1-Anilino-3-chloropropan-2-ol CAS No. 15949-12-9

1-Anilino-3-chloropropan-2-ol

Cat. No.: B8668289
CAS No.: 15949-12-9
M. Wt: 185.65 g/mol
InChI Key: XRMROANJXRJLPD-UHFFFAOYSA-N
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Description

1-Anilino-3-chloropropan-2-ol is a secondary alcohol derivative with an anilino (phenylamino) group at position 1, a hydroxyl group at position 2, and a chlorine atom at position 3 of the propane backbone. Compounds with similar functional groups, such as chlorinated propanols and anilino-substituted alcohols, are often utilized in organic synthesis, pharmaceuticals, or agrochemicals due to their reactivity and versatility .

Properties

CAS No.

15949-12-9

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

1-anilino-3-chloropropan-2-ol

InChI

InChI=1S/C9H12ClNO/c10-6-9(12)7-11-8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2

InChI Key

XRMROANJXRJLPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC(CCl)O

Origin of Product

United States

Comparison with Similar Compounds

3-Chloro-1-propene (Allyl Chloride)

Key Data :

Property Value Source
CAS No. 107-05-1
Molecular Formula C₃H₅Cl
Molecular Weight 76.53 g/mol
Boiling Point 173–175°C
Purity >97% (hexa-1,5-diene as impurity)

Comparison :

  • Structural Differences: Allyl chloride is an unsaturated chloroalkene (CH₂=CH-CH₂-Cl), lacking hydroxyl and anilino groups. Its reactivity stems from the allylic chlorine and double bond, enabling use in polymer and pesticide synthesis.
  • Applications: Primarily a chemical intermediate for epichlorohydrin and allyl derivatives .

3-Anilino-1-propanol

Key Data :

Property Value Source
CAS No. 31121-11-6
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol (calculated)

Comparison :

  • Structural Differences: This compound has an anilino group at position 3 and a hydroxyl group at position 1, inverting the functional group positions compared to 1-anilino-3-chloropropan-2-ol. The absence of chlorine reduces electrophilic reactivity.
  • Applications : Listed as a research chemical in reagent catalogs, suggesting use in organic synthesis or pharmaceuticals .

1,1,1-Trichloro-2-methyl-2-propanol

Key Data :

Property Value Source
CAS No. 6001-64-5
Molecular Formula Cl₃CC(CH₃)₂OH·½H₂O
Molecular Weight 186.46 g/mol
Boiling Point 173–175°C
Melting Point 75–79°C

Comparison :

  • Structural Differences: Contains three chlorine atoms and a methyl group, making it a highly halogenated tertiary alcohol. The steric bulk and electron-withdrawing Cl groups contrast with the simpler secondary alcohol structure of this compound.
  • Applications : Used as a laboratory reagent, likely for its preservative or biocidal properties .

1-Chloropropane and 2-Chloropropane

Key Data :

Compound CAS No. Molecular Formula Source
1-Chloropropane 75-29-6 C₃H₇Cl
2-Chloropropane 77968 C₃H₇Cl

Comparison :

  • Structural Differences: Simple chloroalkanes without hydroxyl or anilino groups.
  • Applications : Industrial solvents or intermediates for surfactants and plastics .

1-Carbazol-9-yl-3-(3-chloro-phenylamino)-propan-2-ol

Key Data :

Property Value Source
CAS No. 313268-21-2
Molecular Formula C₂₁H₁₉ClN₂O
Molecular Weight 350.85 g/mol

Comparison :

  • Structural Differences: Features a carbazole group and a 3-chloroanilino substituent. The bulky aromatic systems differentiate it from the simpler this compound.
  • Applications : Likely explored in medicinal chemistry due to carbazole’s biological activity .

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